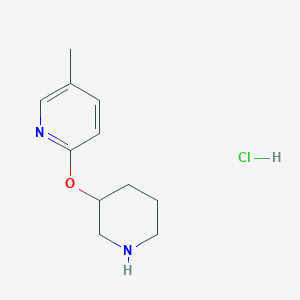

5-Methyl-2-(piperidin-3-yloxy)-pyridine hydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

5-methyl-2-piperidin-3-yloxypyridine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N2O.ClH/c1-9-4-5-11(13-7-9)14-10-3-2-6-12-8-10;/h4-5,7,10,12H,2-3,6,8H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JZKGXNTYKVKBCV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=C(C=C1)OC2CCCNC2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60671492 | |

| Record name | 5-Methyl-2-[(piperidin-3-yl)oxy]pyridine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60671492 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.72 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1185308-63-7 | |

| Record name | 5-Methyl-2-[(piperidin-3-yl)oxy]pyridine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60671492 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

"5-Methyl-2-(piperidin-3-yloxy)-pyridine hydrochloride" synthesis and characterization

An In-depth Technical Guide to the Synthesis and Characterization of 5-Methyl-2-(piperidin-3-yloxy)-pyridine hydrochloride

This technical guide provides a comprehensive overview of a robust and efficient synthetic pathway for this compound, a valuable building block for researchers, scientists, and drug development professionals. The guide details the underlying chemical principles, step-by-step experimental protocols, and in-depth characterization of the target compound.

Introduction and Rationale

This compound belongs to a class of chemical compounds that are of significant interest in medicinal chemistry. The piperidine moiety is a common scaffold in numerous biologically active molecules, and its combination with a substituted pyridine ring through an ether linkage creates a versatile template for exploring new chemical space in drug discovery. The synthesis of this specific molecule is driven by the need for novel intermediates in the development of therapeutics targeting a range of biological targets. This guide provides a scientifically sound and reproducible methodology for its preparation and characterization.

Retrosynthetic Analysis and Synthetic Strategy

The synthesis of this compound is best approached through a convergent strategy. The core of this strategy is the formation of the ether bond, which can be reliably achieved via a Williamson ether synthesis. This reaction involves the nucleophilic attack of an alkoxide on an electrophilic alkyl halide or a suitable equivalent.

Our retrosynthetic analysis deconstructs the target molecule into two key starting materials: 2-fluoro-5-methylpyridine and 3-hydroxypiperidine. To prevent unwanted side reactions at the piperidine nitrogen, a protecting group strategy is employed. The tert-butyloxycarbonyl (Boc) group is an ideal choice for protecting the secondary amine of 3-hydroxypiperidine due to its stability under the basic conditions of the ether synthesis and its straightforward removal under acidic conditions.

The overall synthetic workflow can be visualized as follows:

Caption: Retrosynthetic approach and overall synthetic workflow.

Experimental Protocols

Materials and Instrumentation

All reagents should be of analytical grade and used as received from commercial suppliers unless otherwise stated. Anhydrous solvents should be used where specified. Reactions should be monitored by thin-layer chromatography (TLC) on silica gel plates. Nuclear Magnetic Resonance (NMR) spectra should be recorded on a 400 MHz spectrometer. Mass spectra should be obtained using an electrospray ionization (ESI) source. Infrared (IR) spectra should be recorded on an FT-IR spectrometer.

Step 1: Synthesis of tert-butyl 3-hydroxypiperidine-1-carboxylate (N-Boc-3-hydroxypiperidine)

The synthesis of N-Boc-3-hydroxypiperidine can be achieved from commercially available 3-hydroxypyridine through a two-step process involving hydrogenation followed by Boc protection. A detailed procedure for the synthesis of 3-hydroxypiperidine from 3-hydroxypyridine is described in the patent literature[1].

Protocol for Boc Protection:

-

To a solution of 3-hydroxypiperidine (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or a biphasic system of DCM and water, add triethylamine (1.2 eq).

-

Cool the mixture to 0 °C in an ice bath.

-

Slowly add a solution of di-tert-butyl dicarbonate (Boc)₂O (1.1 eq) in the same solvent.

-

Allow the reaction mixture to warm to room temperature and stir for 12-18 hours.

-

Monitor the reaction progress by TLC.

-

Upon completion, wash the reaction mixture with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield tert-butyl 3-hydroxypiperidine-1-carboxylate as a crude product, which can be purified by column chromatography if necessary.

Step 2: Synthesis of tert-butyl 3-((5-methylpyridin-2-yl)oxy)piperidine-1-carboxylate

This step involves the crucial Williamson ether synthesis to couple the protected piperidine fragment with the pyridine ring. The use of a strong, non-nucleophilic base like sodium hydride is essential for the deprotonation of the secondary alcohol.

Caption: Experimental workflow for the Williamson ether synthesis step.

Protocol:

-

To a solution of tert-butyl 3-hydroxypiperidine-1-carboxylate (1.0 eq) in anhydrous dimethylformamide (DMF) under an inert atmosphere (e.g., nitrogen or argon), add sodium hydride (60% dispersion in mineral oil, 1.2 eq) portion-wise at 0 °C.

-

Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.

-

Add a solution of 2-fluoro-5-methylpyridine (1.1 eq) in anhydrous DMF dropwise to the reaction mixture.

-

Heat the reaction to 60-70 °C and stir for 12-18 hours, monitoring the progress by TLC.

-

After completion, cool the reaction to room temperature and carefully quench with water.

-

Extract the aqueous layer with ethyl acetate (3 x volumes).

-

Combine the organic layers and wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford tert-butyl 3-((5-methylpyridin-2-yl)oxy)piperidine-1-carboxylate.

Step 3: Synthesis of this compound

The final step involves the removal of the Boc protecting group and the formation of the hydrochloride salt. Trifluoroacetic acid (TFA) or ethereal HCl are commonly used for Boc deprotection. The hydrochloride salt is then formed by treating the free base with a solution of HCl in a suitable solvent.

Protocol:

-

Dissolve the purified tert-butyl 3-((5-methylpyridin-2-yl)oxy)piperidine-1-carboxylate (1.0 eq) in a minimal amount of dichloromethane (DCM).

-

Add a solution of 4M HCl in 1,4-dioxane (5-10 eq) and stir the mixture at room temperature for 2-4 hours.

-

Monitor the deprotection by TLC.

-

Upon completion, remove the solvent and excess HCl under reduced pressure.

-

The resulting solid can be triturated with diethyl ether or recrystallized from a suitable solvent system (e.g., isopropanol/diethyl ether) to yield the pure this compound salt.

Characterization of this compound

Thorough characterization of the final compound is crucial to confirm its identity, purity, and structure. The following are the expected analytical data based on the analysis of structurally similar compounds.

Physical Properties

| Property | Expected Value |

| Appearance | White to off-white solid |

| Molecular Formula | C₁₁H₁₇ClN₂O |

| Molecular Weight | 228.72 g/mol [2] |

Spectroscopic Data

The following table summarizes the predicted spectroscopic data for the title compound. These predictions are based on known chemical shifts and fragmentation patterns of similar pyridine and piperidine derivatives.

| Technique | Predicted Data |

| ¹H NMR | δ (ppm): 8.0-8.2 (d, 1H, pyridine H6), 7.5-7.7 (dd, 1H, pyridine H4), 6.7-6.9 (d, 1H, pyridine H3), 5.2-5.4 (m, 1H, piperidine H3), 3.0-3.5 (m, 4H, piperidine H2, H6), 2.3 (s, 3H, CH₃), 1.8-2.2 (m, 4H, piperidine H4, H5), NH protons may be broad and exchangeable. |

| ¹³C NMR | δ (ppm): ~163 (C2-pyridine), ~148 (C6-pyridine), ~138 (C4-pyridine), ~125 (C5-pyridine), ~110 (C3-pyridine), ~75 (C3-piperidine), ~45-50 (C2, C6-piperidine), ~25-30 (C4, C5-piperidine), ~18 (CH₃). |

| Mass Spec (ESI+) | m/z: 193.14 [M+H]⁺ (for the free base) |

| FT-IR | ν (cm⁻¹): ~3400 (N-H stretch), ~2950 (C-H stretch), ~1600, 1480 (C=C, C=N stretch of pyridine ring), ~1240 (C-O-C stretch) |

Conclusion

This technical guide outlines a reliable and well-documented synthetic route for the preparation of this compound. The described Williamson ether synthesis, coupled with a standard protection/deprotection strategy, provides a high-yielding and scalable method for accessing this valuable chemical intermediate. The provided characterization data, while predictive, offers a solid framework for the analytical confirmation of the synthesized compound. This guide serves as a valuable resource for researchers in medicinal chemistry and drug development, enabling the exploration of novel compounds based on this versatile scaffold.

References

-

Tong, L., et al. (2019). Discovery of (R)-5-((5-(1-methyl-1H-pyrazol-4-yl)-4-(methylamino)pyrimidin-2-yl)amino)-3-(piperidin-3-yloxy)picolinonitrile, a novel CHK1 inhibitor for hematologic malignancies. European Journal of Medicinal Chemistry, 173, 44-62. [Link]

- Williamson, A. W. (1850). Theory of Ætherification. Philosophical Magazine, 37(251), 350-356.

- Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part B: Reactions and Synthesis. Springer.

-

ChemWhat. (n.d.). This compound, 98+% C11H17ClN2O, MW. Retrieved from [Link]

- Google Patents. (2016). Synthetic method of (S)-N-Boc-3-hydroxypiperidine. CN105439939A.

-

Aapptec. (n.d.). N-Terminal Deprotection; Boc removal. Retrieved from [Link]

-

Royal Society of Chemistry. (2014). Aerobic C-N Bond Activation: A Simple Strategy to Construct Pyridines and Quinolines - Supporting Information. [Link]

-

ResearchGate. (2021). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. [Link]

-

MDPI. (2018). Synthesis of a New Series of Pyridine and Fused Pyridine Derivatives. [Link]

-

ResearchGate. (2018). Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors. [Link]

-

MySkinRecipes. (n.d.). 2-(Piperidin-3-yloxy)-pyridine hydrochloride. Retrieved from [Link]

Sources

An In-depth Technical Guide to the Physicochemical Properties of 5-Methyl-2-(piperidin-3-yloxy)-pyridine hydrochloride

Distribution: For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive framework for the physicochemical characterization of 5-Methyl-2-(piperidin-3-yloxy)-pyridine hydrochloride (C₁₁H₁₇ClN₂O). As a novel or sparsely documented compound, direct experimental data is limited in publicly accessible literature.[1] Therefore, this document serves as both a predictive overview and a methodological guide, outlining the essential experimental protocols required to rigorously define its chemical and physical properties. We will delve into the structural elucidation, solubility profiling, thermal analysis, and acidity constant determination, grounding our approach in established analytical chemistry principles. This guide is designed to equip researchers with the necessary tools and theoretical understanding to fully characterize this and similar molecules, ensuring data integrity and supporting drug development endeavors.

Introduction and Molecular Overview

This compound is a heterocyclic compound featuring a methyl-substituted pyridine ring linked via an ether bond to a piperidine ring. The hydrochloride salt form suggests a basic nitrogen atom, likely the piperidine nitrogen, has been protonated to enhance solubility and stability. The structure combines the aromatic, electron-withdrawing nature of the pyridine ring with the flexible, alicyclic, and basic character of the piperidine moiety. Understanding the interplay of these functional groups is critical to predicting the molecule's behavior in various chemical and biological environments.

Molecular Structure:

-

IUPAC Name: 5-methyl-2-(piperidin-3-yloxy)pyridine;hydrochloride

-

Molecular Formula: C₁₁H₁₇ClN₂O

-

Core Components:

-

5-Methylpyridine: An aromatic heterocycle. The methyl group is a weak electron-donating group, while the ring nitrogen is electron-withdrawing.

-

Piperidine: A saturated heterocyclic amine, conferring basicity and conformational flexibility.

-

Ether Linkage: Connects the two ring systems.

-

Hydrochloride Salt: Improves aqueous solubility and handling properties.

-

Structural Elucidation and Verification

Confirming the chemical identity and structure of the compound is the foundational step in its characterization. A combination of spectroscopic techniques is essential for unambiguous verification.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for elucidating the precise connectivity and chemical environment of atoms in a molecule.[2] For this compound, both ¹H and ¹³C NMR are required.

Expected Spectral Features:

-

¹H NMR:

-

Aromatic protons on the pyridine ring.

-

A singlet corresponding to the methyl group protons.

-

A complex set of multiplets for the piperidine ring protons, due to their diastereotopic nature and coupling.

-

A signal for the proton on the ether-linked carbon of the piperidine ring.

-

A broad signal for the N-H proton of the protonated piperidine.

-

-

¹³C NMR:

-

Distinct signals for each of the carbon atoms in the pyridine and piperidine rings.

-

A signal for the methyl carbon.

-

Experimental Protocol: NMR Analysis

-

Sample Preparation: Dissolve 5-10 mg of the compound in a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O).

-

Acquisition: Acquire ¹H and ¹³C spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Advanced Experiments: To confirm assignments, perform 2D NMR experiments such as COSY (Correlation Spectroscopy) to identify proton-proton couplings and HSQC (Heteronuclear Single Quantum Coherence) to correlate protons with their directly attached carbons.

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight of the compound and offers structural information through fragmentation patterns.[2]

Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)

-

Ionization: Utilize electrospray ionization (ESI) in positive ion mode, which is well-suited for pre-charged molecules like hydrochloride salts.

-

Analysis: Determine the exact mass of the molecular ion ([M+H]⁺, where M is the free base).

-

Verification: Compare the measured exact mass to the calculated theoretical mass of C₁₁H₁₆N₂O to confirm the elemental composition. The expected mass will be for the free base, as the HCl is not covalently bonded.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR is used to identify the presence of specific functional groups based on their vibrational frequencies.

Expected Vibrational Bands:

-

N-H stretch: A broad band in the region of 2400-2700 cm⁻¹ is characteristic of a secondary amine salt.

-

C-H stretches: Aromatic and aliphatic C-H stretches just below and above 3000 cm⁻¹.

-

C=N and C=C stretches: In the 1400-1600 cm⁻¹ region, characteristic of the pyridine ring.

-

C-O stretch: An ether C-O stretch, typically in the 1050-1250 cm⁻¹ range.

Physicochemical Properties: Measurement and Predicted Values

The physical properties of a compound are critical for its formulation and delivery. As a hydrochloride salt, its properties will be significantly influenced by pH.

Solubility

The aqueous solubility of a hydrochloride salt is typically pH-dependent. The salt form is expected to be more soluble in acidic to neutral media compared to the free base.

Experimental Protocol: pH-Solubility Profile

-

Media Preparation: Prepare a series of aqueous buffers at different pH values (e.g., from pH 1 to 9).

-

Equilibration: Add an excess of the compound to each buffer in separate vials. Agitate the suspensions at a constant temperature (e.g., 25°C) until equilibrium is reached (typically 24-48 hours). This is known as the shake-flask method.[3]

-

Quantification: Centrifuge the samples to pellet the undissolved solid. Withdraw an aliquot of the supernatant, dilute appropriately, and determine the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Profile Generation: Plot the measured solubility (e.g., in mg/mL or µg/mL) against the pH of the buffer to generate the pH-solubility profile.[4][5]

Predicted Behavior:

-

High Solubility at Low pH: In acidic conditions, the compound will be fully protonated, leading to high aqueous solubility.

-

Decreasing Solubility with Increasing pH: As the pH increases towards the pKa of the piperidine nitrogen, the equilibrium will shift towards the less soluble free base, causing a drop in solubility.

Melting Point

The melting point is a key indicator of purity and is used for material characterization.[6][7] Pure crystalline solids typically have a sharp melting range.

Experimental Protocol: Melting Point Determination

-

Sample Preparation: Place a small amount of the finely powdered, dry compound into a capillary tube.[8]

-

Measurement: Use a calibrated melting point apparatus. Heat the sample at a controlled rate (e.g., 1-2 °C per minute) near the expected melting point.[8]

-

Recording: Record the temperature at which the substance first begins to melt (onset) and the temperature at which it becomes completely liquid (clear point). This range is the melting point.[8]

Predicted Value: While the exact melting point is unknown, hydrochloride salts of similar organic molecules often have melting points in the range of 150-250 °C. For comparison, piperidine hydrochloride itself melts at 245-248 °C.[9] Impurities will typically lower and broaden the melting range.[7]

Acidity Constant (pKa)

The pKa value is the pH at which the protonated and unprotonated forms of an ionizable group are present in equal concentrations. For this molecule, two pKa values are relevant: one for the pyridinium ion (acidic) and one for the protonated piperidine nitrogen (basic).

-

Pyridine pKa: The pKa of the pyridinium ion is approximately 5.2.[10][11] Substituents will alter this value. The 5-methyl group is weakly electron-donating, which might slightly increase the basicity (raise the pKa) of the pyridine nitrogen. The 2-ether group's effect is more complex.

-

Piperidine pKa: The pKa of the piperidinium ion is around 11.2. This is the primary basic center of the molecule and will be protonated in the hydrochloride salt.

Experimental Protocol: Potentiometric Titration

-

Solution Preparation: Dissolve a precisely weighed amount of the compound in deionized water or a co-solvent system if necessary.

-

Titration: Titrate the solution with a standardized solution of a strong base (e.g., 0.1 M NaOH) while monitoring the pH with a calibrated pH meter.

-

Data Analysis: Plot the pH versus the volume of titrant added. The pKa can be determined from the midpoint of the buffer region(s) on the titration curve.

Predicted pKa Values: Based on the structures of pyridine and piperidine, we can predict the approximate pKa values. Computational methods can also provide accurate predictions.[12][13]

| Ionizable Group | Predicted pKa Range | Significance |

| Pyridinium-H⁺ | 5.0 - 6.0 | Influences charge state in acidic conditions. |

| Piperidinium-H⁺ | 10.5 - 11.5 | Primary basic center; determines salt formation and solubility at physiological pH. |

Conclusion

References

-

Casasnovas, R., et al. (2009). Theoretical pKa calculations of substituted pyridines. ResearchGate. Available at: [Link]

-

de la Vega, J. M. G., et al. (2007). Theoretical prediction of relative and absolute pKa values of aminopyridines. PubMed. Available at: [Link]

-

Casasnovas, R., et al. (n.d.). (PDF) Theoretical pKa calculations of substituted pyridines. ResearchGate. Available at: [Link]

-

Wikipedia. (n.d.). Organic chemistry. Wikipedia. Available at: [Link]

-

Serajuddin, A. T. M. (1991). pH-Solubility Profiles of Organic Bases and Their Hydrochloride Salts. PubMed. Available at: [Link]

-

He, Y., et al. (2015). Prediction of pKa values for drug-like molecules using semiempirical quantum chemical methods. PeerJ. Available at: [Link]

-

Sanchez-Brosseau, S., et al. (2022). Interpretable Deep-Learning pKa Prediction for Small Molecule Drugs via Atomic Sensitivity Analysis. National Institutes of Health. Available at: [Link]

-

Pund, S., et al. (2022). Hydrochloride Salt of the GABAkine KRM-II-81. ACS Omega. Available at: [Link]

-

Parmar, V. K., et al. (2012). Hydrochloride salt co-crystals: preparation, characterization and physicochemical studies. PubMed. Available at: [Link]

-

ChemWhat. (n.d.). This compound. ChemWhat. Available at: [Link]

-

Ali, A., et al. (2016). Investigation of Solubility and Dissolution of a Free Base and Two Different Salt Forms as a Function of pH. ResearchGate. Available at: [Link]

-

NANOLAB. (n.d.). Melting Point Determination in Pharmaceutical Industry. NANOLAB. Available at: [Link]

-

ResolveMass Laboratories Inc. (n.d.). Melting Point Determination. ResolveMass Laboratories Inc.. Available at: [Link]

-

Stanford Research Systems. (n.d.). Determination of Melting Points According to Pharmacopeia. thinkSRS.com. Available at: [Link]

-

University of Calgary. (n.d.). Melting point determination. University of Calgary. Available at: [Link]

-

NCBI Bookshelf. (1992). TABLE 3-2, Physical and Chemical Properties of Pyridine. National Center for Biotechnology Information. Available at: [Link]

-

Analytical Testing Labs. (n.d.). Melting Point Determination. Analytical Testing Labs. Available at: [Link]

-

PubMed. (2000). Synthesis and structure-activity relationship of novel pyridyl ethers for the nicotinic acetylcholine receptor. PubMed. Available at: [Link]

-

Kyte, C. T., et al. (1960). Physical properties and chemical constitution. Part XXVIII. Pyridine derivatives. Journal of the Chemical Society. Available at: [Link]

-

Amanote Research. (n.d.). (PDF) Physicochemical Characterization of the. Amanote Research. Available at: [Link]

-

Wikipedia. (n.d.). Pyridine. Wikipedia. Available at: [Link]

-

Parmar, V. K., et al. (2012). Hydrochloride salt co-crystals: Preparation, characterization and physicochemical studies. Taylor & Francis Online. Available at: [Link]

Sources

- 1. chemwhat.com [chemwhat.com]

- 2. researchgate.net [researchgate.net]

- 3. pubs.acs.org [pubs.acs.org]

- 4. pH-Solubility Profiles of Organic Bases and Their Hydrochloride Salts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. nano-lab.com.tr [nano-lab.com.tr]

- 7. resolvemass.ca [resolvemass.ca]

- 8. thinksrs.com [thinksrs.com]

- 9. TABLE 3-2, Physical and Chemical Properties of Pyridine - Toxicological Profile for Pyridine - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. Pyridine - Wikipedia [en.wikipedia.org]

- 11. researchgate.net [researchgate.net]

- 12. Theoretical prediction of relative and absolute pKa values of aminopyridines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

An In-Depth Technical Guide to 5-Methyl-2-(piperidin-3-yloxy)-pyridine hydrochloride (CAS: 1185308-63-7)

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Methyl-2-(piperidin-3-yloxy)-pyridine hydrochloride is a heterocyclic organic compound featuring a pyridine ring linked to a piperidine moiety through an ether bond. This structural motif is of significant interest in medicinal chemistry, particularly in the exploration of novel therapeutics targeting the central nervous system. The presence of both a pyridine ring, a common scaffold in pharmacologically active molecules, and a piperidine ring, which can influence solubility, lipophilicity, and receptor interactions, makes this compound a valuable building block and research tool. This guide provides a comprehensive overview of its properties, potential applications, and relevant technical information for laboratory use.

Physicochemical Properties

A clear understanding of the physicochemical properties of a compound is fundamental for its application in research and development. Below is a summary of the known properties of this compound.

| Property | Value | Source |

| CAS Number | 1185308-63-7 | [1] |

| Molecular Formula | C₁₁H₁₇ClN₂O | [1] |

| Molecular Weight | 228.72 g/mol | [1] |

| Physical Form | Solid | |

| Purity | Typically ≥98% | [1] |

| Storage Temperature | Room temperature, keep dry and cool |

Biological Activity and Mechanism of Action: A Focus on Nicotinic Acetylcholine Receptors

While specific biological data for this compound is limited in publicly accessible literature, the structural class of piperidine-pyridine ethers strongly suggests its potential as a modulator of nicotinic acetylcholine receptors (nAChRs).[2] nAChRs are ligand-gated ion channels that play a crucial role in synaptic transmission in the central and peripheral nervous systems. Their modulation is a key strategy in the development of treatments for a range of neurological and psychiatric disorders.

The general structure of this compound, combining a hydrogen bond acceptor (the pyridine nitrogen) and a cationic center (the protonated piperidine nitrogen), aligns with the pharmacophore model for nAChR ligands. It is hypothesized that the pyridine nitrogen can interact with the receptor's active site, while the piperidine moiety can influence subtype selectivity and pharmacokinetic properties.

A related compound, 5-Methyl-2-(piperidin-3-ylmethoxy)-pyridine hydrochloride, is utilized in the synthesis of nAChR modulators for conditions like Alzheimer's disease, Parkinson's disease, and schizophrenia. This suggests that this compound likely shares a similar biological target.

Hypothesized Mechanism of Action:

The following diagram illustrates a potential mechanism of action at the nAChR, where the compound could act as either an agonist, antagonist, or allosteric modulator.

Caption: Potential interaction of this compound with a nicotinic acetylcholine receptor.

Synthesis and Characterization

The synthesis of this compound would likely involve a multi-step process. A plausible synthetic route is outlined below.

Synthetic Workflow:

Caption: A generalized synthetic workflow for the preparation of the target compound.

Characterization of the final product would be crucial to confirm its identity and purity. Standard analytical techniques would be employed:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR would be used to elucidate the chemical structure and confirm the connectivity of the atoms.

-

Mass Spectrometry (MS): To determine the molecular weight and confirm the molecular formula.

-

High-Performance Liquid Chromatography (HPLC): To assess the purity of the compound.

Experimental Protocols

While a specific validated analytical method for this compound is not publicly available, a general HPLC method for purity determination of related pyridine derivatives can be adapted.[3][4]

General HPLC Method for Purity Analysis:

-

Objective: To determine the purity of this compound.

-

Instrumentation: HPLC system with a UV detector.

-

Protocol:

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase: A gradient of Solvent A (e.g., 0.1% trifluoroacetic acid in water) and Solvent B (e.g., 0.1% trifluoroacetic acid in acetonitrile).

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30°C.

-

Detection Wavelength: To be determined by UV-Vis spectroscopy (a wavelength around 260-270 nm is a reasonable starting point for pyridine-containing compounds).

-

Sample Preparation: Prepare a stock solution of the compound in the mobile phase at a known concentration (e.g., 1 mg/mL).

-

Analysis: Inject the sample solution and analyze the resulting chromatogram for the main peak and any impurities.

-

General ¹H NMR Sample Preparation:

-

Objective: To obtain a proton NMR spectrum for structural confirmation.

-

Instrumentation: NMR Spectrometer (e.g., 400 MHz).

-

Protocol:

-

Sample Preparation: Dissolve approximately 5-10 mg of the compound in a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O, given the hydrochloride salt).

-

Data Acquisition: Acquire the ¹H NMR spectrum using standard parameters.

-

Safety and Handling

Based on safety data for related pyridine hydrochloride compounds, the following precautions should be taken:

-

Hazard Statements: May be harmful if swallowed, cause skin irritation, and cause serious eye irritation.

-

Precautionary Statements:

-

Wear protective gloves, protective clothing, eye protection, and face protection.

-

Wash skin thoroughly after handling.

-

Use only in a well-ventilated area.

-

Avoid breathing dust.

-

Conclusion and Future Directions

This compound is a compound with significant potential for research in medicinal chemistry and neuropharmacology. Its structural similarity to known nAChR modulators makes it a prime candidate for investigation in this area. Future research should focus on:

-

Detailed Biological Evaluation: Comprehensive in vitro and in vivo studies are needed to determine its specific activity at different nAChR subtypes and to elucidate its precise mechanism of action.

-

Pharmacokinetic Profiling: Understanding its absorption, distribution, metabolism, and excretion (ADME) properties is crucial for its potential development as a therapeutic agent.

-

Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of analogs will help in optimizing its potency, selectivity, and pharmacokinetic profile.

This technical guide provides a foundational understanding of this compound based on available data and logical scientific inference. Further experimental investigation is required to fully characterize this promising compound.

References

-

ChemWhat. This compound, 98+% C11H17ClN2O, MW. Available from: [Link].

-

MySkinRecipes. 5-Methyl-2-(piperidin-3-ylmethoxy)-pyridine hydrochloride. Available from: [Link].

- Paw, B., Jasińska, J., & Pawełczyk, A. (2010). HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. Acta Poloniae Pharmaceutica, 67(1), 33-39.

- Clark, R. B., Lamppu, D., Libertine, L., McDonough, A., Kumar, A., LaRosa, G., ... & Elbaum, D. (2014). Discovery of novel 2-((pyridin-3-yloxy)methyl)piperazines as α7 nicotinic acetylcholine receptor modulators for the treatment of inflammatory disorders. Journal of medicinal chemistry, 57(10), 3966–3983.

- Rao, D. D., Chakravarthy, I. E., & Kumar, T. P. (2012). Method development and validation study for quantitative determination of 2-chloromethyl-3,4-dimethoxy pyridine hydrochloride a genotoxic impurity in pantoprazole active pharmaceutical ingredient (API) by LC/MS/MS. Journal of pharmaceutical and biomedical analysis, 70, 592–597.

- Thorat, S., Padmane, S., Tajne, M., & Ittadwar, A. (2016). Method precision for 2-hydroxy-5-methyl pyridine, Pirfenidone and Iodobenzene. International Journal of Pharmaceutical Sciences and Research, 7(8), 3465-3471.

Sources

An In-depth Technical Guide to 5-Methyl-2-(piperidin-3-yloxy)-pyridine hydrochloride: Molecular Structure, Properties, and Synthetic Considerations

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of 5-Methyl-2-(piperidin-3-yloxy)-pyridine hydrochloride, a heterocyclic compound of interest in medicinal chemistry. This document delves into its molecular structure, chemical formula, and physicochemical properties. It further outlines a plausible synthetic pathway and standard protocols for its characterization, drawing upon established methodologies for analogous structures. This guide is intended to serve as a foundational resource for researchers engaged in the discovery and development of novel therapeutics.

Core Molecular Attributes

This compound is a small molecule featuring a pyridine ring linked to a piperidine ring through an ether bond. The hydrochloride salt form enhances its solubility in aqueous media, a desirable property for pharmaceutical development.

Molecular Structure and Formula

The chemical structure of this compound is depicted below:

Figure 2: Proposed synthetic workflow for this compound.

Step-by-Step Experimental Protocol (Exemplary)

This protocol is a generalized procedure and should be optimized for specific laboratory conditions.

Step 1: Synthesis of N-Boc-5-Methyl-2-(piperidin-3-yloxy)pyridine

-

To a solution of N-Boc-3-hydroxypiperidine (1.0 eq) in anhydrous dimethylformamide (DMF), add sodium hydride (1.1 eq, 60% dispersion in mineral oil) portion-wise at 0 °C under an inert atmosphere.

-

Stir the mixture at room temperature for 30 minutes.

-

Add a solution of 2-chloro-5-methylpyridine (1.0 eq) in DMF.

-

Heat the reaction mixture to 80-100 °C and monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction to room temperature and quench with water.

-

Extract the product with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography.

Step 2: Synthesis of this compound

-

Dissolve the purified N-Boc-protected intermediate (1.0 eq) in a solution of hydrochloric acid in 1,4-dioxane (4 M).

-

Stir the mixture at room temperature until the deprotection is complete (monitored by TLC).

-

The hydrochloride salt will precipitate out of the solution.

-

Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum to yield the final product.

Structural Characterization

Thorough characterization is essential to confirm the identity and purity of the synthesized compound. Standard analytical techniques for this purpose include Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy. While experimental data for the target molecule is not available, the following sections describe the expected spectral characteristics based on its structure and data from analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR): The ¹H NMR spectrum is expected to show distinct signals for the protons on the pyridine and piperidine rings, as well as the methyl group. The aromatic protons on the pyridine ring will appear in the downfield region (typically δ 7.0-8.5 ppm). The protons on the piperidine ring will be in the upfield region (typically δ 1.5-3.5 ppm), and the methyl protons will appear as a singlet around δ 2.0-2.5 ppm.

¹³C NMR (Carbon-13 NMR): The ¹³C NMR spectrum will show signals for all 11 carbon atoms in the molecule. The pyridine carbons will resonate at lower field (δ 120-160 ppm), while the piperidine and methyl carbons will be at a higher field (δ 20-60 ppm).

A generalized protocol for NMR data acquisition is provided below. [1] Protocol for NMR Data Acquisition:

-

Prepare a sample by dissolving 5-10 mg of the compound in a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O).

-

Transfer the solution to a 5 mm NMR tube.

-

Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.

-

Process the data using appropriate software to obtain the final spectra.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight of the compound. For this compound, the expected molecular ion peak [M+H]⁺ for the free base would be at m/z 193.13.

Protocol for Mass Spectrometry Data Acquisition:

-

Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile).

-

Introduce the sample into the mass spectrometer via direct infusion or through a liquid chromatography system.

-

Acquire the mass spectrum using an appropriate ionization technique, such as electrospray ionization (ESI).

Infrared (IR) Spectroscopy

IR spectroscopy can be used to identify the functional groups present in the molecule. Key expected vibrational frequencies include C-O-C stretching for the ether linkage, C-N stretching for the pyridine and piperidine rings, and N-H bending for the secondary amine in the piperidine ring.

Protocol for IR Spectroscopy Data Acquisition:

-

Prepare a KBr pellet containing a small amount of the solid sample or acquire the spectrum using an Attenuated Total Reflectance (ATR) accessory.

-

Record the IR spectrum over the range of 4000-400 cm⁻¹.

Potential Applications in Drug Discovery

The 2-(piperidin-3-yloxy)pyridine scaffold is a recognized pharmacophore in medicinal chemistry. [2]Derivatives of this scaffold have been investigated for their potential to modulate various biological targets, particularly within the central nervous system (CNS). The presence of the piperidine ring can improve the pharmacokinetic properties of a molecule, such as its ability to cross the blood-brain barrier. [2] The 5-methyl substitution on the pyridine ring can influence the molecule's electronic properties and its interaction with biological targets. Further research into the biological activity of this compound could uncover its potential as a lead compound for the development of new therapies for neurological or other disorders.

Conclusion

This technical guide provides a detailed overview of the molecular structure, formula, and proposed synthesis of this compound. While a definitive, published experimental protocol for its synthesis and complete spectral characterization is currently lacking, this document offers a scientifically grounded framework for its preparation and analysis based on established chemical principles and data from closely related compounds. As a molecule incorporating a privileged scaffold in medicinal chemistry, this compound represents a compound of interest for further investigation in the field of drug discovery and development.

References

Sources

The Pyridine Scaffold: A Versatile Key to Unlocking CNS Disorder Mechanisms

A Technical Guide for Researchers and Drug Development Professionals

Introduction: The Enduring Significance of the Pyridine Ring in CNS Drug Discovery

The pyridine scaffold, a simple six-membered aromatic heterocycle containing one nitrogen atom, stands as a cornerstone in the edifice of medicinal chemistry.[1] Its unique electronic properties, including the ability of the nitrogen atom to act as a hydrogen bond acceptor, impart favorable pharmacokinetic characteristics such as improved metabolic stability, permeability, and target binding affinity.[1] This versatility has rendered the pyridine nucleus a "privileged scaffold," forming the core of approximately 7,000 existing drug candidates and a significant portion of FDA-approved medicines.[1][2] In the realm of central nervous system (CNS) disorders, where the blood-brain barrier presents a formidable challenge, the physicochemical attributes of pyridine derivatives have proven particularly advantageous.[1][3]

This in-depth technical guide provides a comprehensive overview of the potential mechanisms of action of pyridine derivatives across a spectrum of CNS disorders. Moving beyond a mere catalog of compounds, we will delve into the causal relationships between chemical structure and biological activity, explore the key molecular targets, and provide detailed, field-proven experimental protocols for investigating these mechanisms. This guide is designed to empower researchers, scientists, and drug development professionals with the foundational knowledge and practical methodologies required to advance the discovery of novel pyridine-based therapeutics for neurological and psychiatric conditions.

A Multimodal Approach: Key Molecular Targets of Pyridine Derivatives in the CNS

The therapeutic potential of pyridine derivatives in the CNS is not confined to a single mechanism but rather spans a wide array of molecular targets. This multimodal action is a key reason for their broad applicability in diverse and complex disorders. The primary mechanisms can be broadly categorized into modulation of neurotransmitter systems, enzyme inhibition, and neuroprotection.

Modulation of Neurotransmitter Systems

Pyridine derivatives frequently exert their effects by interacting with the receptors and transporters that govern neurotransmission. This modulation can be agonistic, antagonistic, or allosteric, leading to a fine-tuning of neuronal signaling.

-

GABAergic System Enhancement: A prominent mechanism, particularly for anticonvulsant and anxiolytic pyridine derivatives, is the positive allosteric modulation of GABA-A receptors.[4][5] By binding to an allosteric site on the receptor complex, these compounds enhance the inhibitory effects of GABA, leading to neuronal hyperpolarization and a reduction in neuronal excitability.[4][6]

-

Nicotinic Acetylcholine Receptor (nAChR) Agonism: The structural similarity of the pyridine ring to the pyridinic element of nicotine makes it a natural scaffold for targeting nAChRs. Pyridine-based agonists, particularly those selective for the α7 and α4β2 subtypes, are under investigation for their potential to improve cognitive deficits in schizophrenia and Alzheimer's disease.[7][8][9]

-

Serotonin 5-HT2A Receptor Agonism: Certain aminoalkyl-pyridine derivatives act as agonists at the 5-HT2A receptor.[10][11] This mechanism is of significant interest for the development of novel therapeutics for psychiatric disorders, including depression and psychosis, leveraging the therapeutic potential of psychedelics with improved safety profiles.[10][12]

Enzyme Inhibition

The pyridine scaffold is a common feature in a multitude of enzyme inhibitors, targeting key players in the pathophysiology of various CNS disorders.

-

Cholinesterase Inhibition: In the context of Alzheimer's disease, the inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) is a primary therapeutic strategy. Pyridine-containing compounds have been designed as potent inhibitors of these enzymes, preventing the breakdown of acetylcholine and thereby enhancing cholinergic neurotransmission.[13][14]

-

Monoamine Oxidase (MAO) Inhibition: Selective inhibition of MAO-B is a validated approach for the treatment of Parkinson's disease, as it prevents the degradation of dopamine in the brain.[12] Pyridine derivatives have been developed as potent and selective MAO-B inhibitors, offering a neuroprotective and symptomatic benefit.[1][15]

-

Glycogen Synthase Kinase 3β (GSK-3β) Inhibition: GSK-3β is implicated in the hyperphosphorylation of tau protein, a hallmark of Alzheimer's disease. Novel pyrrolo[2,3-b]pyridine and 6-amino pyridine derivatives have emerged as potent inhibitors of GSK-3β, representing a promising disease-modifying strategy.[10][16][17]

Neuroprotection and Disease Modification

Beyond symptomatic relief, many pyridine derivatives exhibit neuroprotective properties, shielding neurons from damage and potentially slowing disease progression.

-

Modulation of Ion Channels: The inhibition of voltage-gated sodium and calcium channels is a key mechanism for the anticonvulsant effects of some pyridine derivatives.[4] Dihydropyridine derivatives, in particular, are known to block L-type calcium channels, which can be neuroprotective in the context of ischemic brain injury.[18]

-

Inhibition of Amyloid-β Aggregation: A critical pathological event in Alzheimer's disease is the aggregation of the amyloid-β (Aβ) peptide. Certain pyridine derivatives have been shown to inhibit this process, representing a direct intervention in the disease cascade.[4][19]

-

Antioxidant and Anti-inflammatory Effects: Oxidative stress and neuroinflammation are common underlying factors in many neurodegenerative diseases. Some pyridine derivatives possess the ability to scavenge reactive oxygen species and modulate inflammatory pathways, contributing to their overall neuroprotective profile.[20]

Disease-Specific Mechanisms of Action

The multimodal nature of pyridine derivatives allows for their application in a range of CNS disorders, often with overlapping yet distinct mechanisms.

Alzheimer's Disease

In Alzheimer's disease, pyridine derivatives are being explored as multi-target-directed ligands. A single molecule can be designed to inhibit both cholinesterases and Aβ aggregation, and in some cases, also inhibit GSK-3β.[4][14][16] For instance, certain carbamate derivatives of pyridine have demonstrated potent inhibition of both human AChE (hAChE) and Aβ42 self-aggregation.[4] A novel pyrrolo[2,3-b]pyridine derivative, S01, was found to inhibit GSK-3β with an impressive IC50 of 0.35 nM.[10]

Parkinson's Disease

The primary strategy for pyridine derivatives in Parkinson's disease is the selective inhibition of MAO-B.[12] This action increases the availability of dopamine in the striatum, alleviating motor symptoms. Furthermore, by reducing the oxidative stress associated with dopamine metabolism by MAO-B, these inhibitors may also exert a neuroprotective effect.[1] For example, novel coumarin-pyridazine hybrids have been developed as highly selective MAO-B inhibitors, with some compounds exhibiting IC50 values in the nanomolar range.[15][21]

Epilepsy

The anticonvulsant properties of pyridine derivatives are primarily attributed to their ability to enhance GABAergic inhibition and modulate voltage-gated ion channels.[4] By binding to GABA-A receptors, they increase the seizure threshold.[5] Additionally, the blockade of sodium and calcium channels can prevent the spread of seizure activity.[4]

Depression

For depressive disorders, pyridine derivatives can act as selective serotonin reuptake inhibitors (SSRIs) or serotonin-norepinephrine reuptake inhibitors (SNRIs).[4] By blocking the reuptake of these neurotransmitters, they increase their synaptic concentrations, leading to an antidepressant effect. Some pyridine derivatives also exhibit antagonist activity at certain serotonin receptors, which can contribute to their therapeutic profile.[4]

Schizophrenia

In schizophrenia, the focus is largely on modulating nicotinic acetylcholine receptors, particularly the α7 subtype.[7][8] Agonists and positive allosteric modulators of α7 nAChRs are being investigated for their potential to improve the cognitive deficits and negative symptoms associated with the disorder, which are poorly addressed by current antipsychotics.[7][9] For example, the pyridine derivative DMXB-A has shown promise in clinical trials for enhancing cognitive function in patients with schizophrenia.[7]

Quantitative Data Summary

The following tables summarize the in vitro and in vivo activities of representative pyridine derivatives against various CNS targets. This data provides a quantitative basis for understanding the structure-activity relationships and therapeutic potential of this compound class.

| Compound Class/Example | Target | Assay | Potency (IC50/Ki) | Reference |

| Cholinesterase Inhibitors | ||||

| Pyridine Carbamate (Compound 8) | hAChE | Ellman's Method | IC50 = 0.153 µM | [4] |

| Pyridine Carbamate (Compound 11) | hBChE | Ellman's Method | IC50 = 0.828 µM | [4] |

| Pyridine Amine (Compound 22) | eqBChE | Ellman's Method | Ki = 0.099 µM | [13] |

| AAZ8 (Zinc Complex) | AChE | Ellman's Method | IC50 = 14 µg/mL | [14] |

| AAZ8 (Zinc Complex) | BChE | Ellman's Method | IC50 = 18 µg/mL | [14] |

| MAO-B Inhibitors | ||||

| Coumarin-Pyridazine (Compound 18c) | MAO-B | Fluorometric Assay | IC50 = 60 nM | [15][21] |

| Pyridazinone (Compound TR16) | MAO-B | Fluorometric Assay | IC50 = 0.17 µM | [1] |

| GSK-3β Inhibitors | ||||

| 6-Amino Pyridine (Compound 8d) | GSK-3β | Kinase Assay | IC50 = 0.77 µM | [16] |

| Pyrrolo[2,3-b]pyridine (S01) | GSK-3β | LANCE Ultra Assay | IC50 = 0.35 nM | [10] |

| Aβ Aggregation Inhibitors | ||||

| Pyridine Carbamate (Compound 8) | Aβ42 Self-Aggregation | Thioflavin T Assay | 45.3% Inhibition @ 100 µM | [4] |

| Bis-styrylpyridine Derivative | Aβ42 Fibril Formation | Thioflavin T Assay | IC50 = 0.1–2.7 µM | [22] |

| 5-HT2A Receptor Agonists | ||||

| 2,5-Dimethoxyphenylpiperidine (LPH-5) | 5-HT2A | Ca2+ Flux Assay | EC50 = 2.1 nM | [23][24] |

| Compound Class/Example | Animal Model | Test | Efficacy (ED50) | Reference |

| Anticonvulsants | ||||

| Phenylacetamide Derivative (5j) | Mouse | MES Test | 21.3 mg/kg | [25] |

| Phenylacetamide Derivative (5j) | Mouse | scPTZ Test | 10.9 mg/kg | [25] |

| PRAX-628 | Mouse | MES Test | 0.42 mg/kg | [26] |

| Antidepressants | ||||

| Imipramine (Reference) | Swiss Mice | Forced Swim Test | 16 mg/kg | [27][28] |

| Bupropion (Reference) | C57BL/6J Rj Mice | Forced Swim Test | 2-4 mg/kg | [27] |

| Neuroprotectants | ||||

| T-006 | Rat Cortical Neurons | Glutamate Toxicity | Neuroprotective at 0.01-1 µM | [29] |

| NP-2376 | Rat Cortical Neurons | Glutamate Toxicity | Neuroprotective at 0.1-10 µM | [30] |

Experimental Protocols

A critical component of drug discovery is the use of robust and validated assays to characterize the activity of novel compounds. The following section provides detailed, step-by-step protocols for key in vitro and in vivo experiments used to elucidate the mechanisms of action of pyridine derivatives in the context of CNS disorders.

In Vitro Assays

Principle: This colorimetric assay measures the activity of AChE by quantifying the formation of 5-thio-2-nitrobenzoate (TNB), a yellow-colored product, from the reaction of thiocholine (produced by AChE-mediated hydrolysis of acetylthiocholine) with 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB). The rate of TNB formation, measured spectrophotometrically at 412 nm, is directly proportional to AChE activity.

Protocol:

-

Reagent Preparation:

-

Assay Buffer: 0.1 M Sodium Phosphate Buffer, pH 8.0.

-

AChE Stock Solution: Prepare a stock solution of AChE (e.g., from Electrophorus electricus) in the assay buffer to a final concentration of 0.1-0.25 U/mL.

-

DTNB Solution: 10 mM DTNB in assay buffer.

-

Substrate Solution: 10 mM Acetylthiocholine Iodide (ATChI) in deionized water (prepare fresh daily).

-

Test Compound/Positive Control (e.g., Donepezil) Stock Solutions: Prepare 10 mM stock solutions in DMSO. Create serial dilutions in assay buffer to achieve desired final concentrations. The final DMSO concentration in the assay should be <1%.

-

-

Assay Procedure (96-well plate format):

-

Add 140 µL of assay buffer to all wells.

-

Add 10 µL of the appropriate test compound dilution or vehicle to the corresponding wells.

-

Add 10 µL of the AChE working solution to all wells except the blank (add 10 µL of assay buffer to the blank).

-

Pre-incubate the plate at 37°C for 15 minutes.

-

Initiate the reaction by adding 20 µL of the ATChI substrate solution to all wells.

-

Immediately measure the absorbance at 412 nm kinetically, with readings taken every minute for 10-15 minutes, using a microplate reader.

-

-

Data Analysis:

-

Calculate the rate of reaction (ΔAbs/min) for each well from the linear portion of the absorbance vs. time curve.

-

Calculate the percentage of inhibition for each concentration of the test compound using the formula: % Inhibition = [1 - (Rate of sample / Rate of negative control)] x 100

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

-

Principle: This fluorometric assay measures the activity of MAO-A or MAO-B by detecting the production of hydrogen peroxide (H2O2), a byproduct of the oxidative deamination of a substrate (e.g., p-tyramine). The H2O2, in the presence of horseradish peroxidase (HRP), reacts with a dye reagent to produce a fluorescent product, which is measured at an excitation of ~530 nm and an emission of ~585 nm.

Protocol:

-

Reagent Preparation (based on commercially available kits):

-

Assay Buffer (e.g., pH 7.4).

-

MAO-A or MAO-B enzyme preparation.

-

Substrate (e.g., p-tyramine).

-

Dye Reagent and HRP Enzyme.

-

Positive Controls: Clorgyline (for MAO-A) and Pargyline (for MAO-B).

-

Test Compound Stock Solutions: Prepare as described for the AChE assay.

-

-

Assay Procedure (96-well plate format):

-

Add 45 µL of the MAO enzyme preparation to each well.

-

Add 5 µL of the appropriate test compound dilution or vehicle to the corresponding wells.

-

Incubate for 10-15 minutes at room temperature to allow for inhibitor-enzyme interaction.

-

Prepare a Master Reaction Mix containing the assay buffer, substrate, HRP, and dye reagent according to the kit manufacturer's instructions.

-

Add 50 µL of the Master Reaction Mix to each well to start the reaction.

-

Incubate the plate for 20-30 minutes at room temperature, protected from light.

-

Measure the fluorescence using a microplate reader at the appropriate wavelengths.

-

-

Data Analysis:

-

Subtract the background fluorescence (wells with no enzyme) from all readings.

-

Calculate the percentage of inhibition as described for the AChE assay.

-

Determine the IC50 value as described for the AChE assay.

-

Principle: Thioflavin T (ThT) is a fluorescent dye that exhibits enhanced fluorescence upon binding to the β-sheet structures characteristic of amyloid fibrils. This assay monitors the kinetics of Aβ peptide aggregation by measuring the increase in ThT fluorescence over time.

Protocol:

-

Reagent Preparation:

-

Aβ Peptide (e.g., Aβ42) Stock Solution: Dissolve lyophilized Aβ peptide in a suitable solvent (e.g., 10 mM NaOH) to a concentration of ~1 mg/mL.

-

Assay Buffer: 50 mM Tris buffer, pH 7.4.

-

ThT Stock Solution: 1 mM ThT in water.

-

Test Compound Stock Solutions: Prepare as previously described.

-

-

Assay Procedure (96-well plate format, black with clear bottom):

-

In each well, combine the assay buffer, Aβ peptide solution (to a final concentration of ~10-20 µM), and the test compound at various concentrations.

-

Add ThT from the stock solution to a final concentration of ~20 µM.

-

Seal the plate to prevent evaporation.

-

Incubate the plate at 37°C in a microplate reader with shaking.

-

Measure the fluorescence intensity at an excitation of ~440 nm and an emission of ~480 nm at regular intervals (e.g., every 15-30 minutes) for up to 48 hours.

-

-

Data Analysis:

-

Plot the fluorescence intensity against time for each condition.

-

The percentage of inhibition can be calculated by comparing the final fluorescence plateau of the test compound-treated samples to that of the vehicle control.

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

-

In Vivo Assays

Principle: The MES test is a model for generalized tonic-clonic seizures. An electrical stimulus is delivered to a rodent, inducing a maximal seizure. The abolition of the tonic hindlimb extension phase of the seizure is the endpoint indicating anticonvulsant activity.

Protocol:

-

Animals and Housing: Use male albino mice (20-25 g) or Wistar rats (100-150 g). Acclimate the animals for at least one week before the experiment.

-

Drug Administration:

-

Randomly assign animals to groups (vehicle control, positive control, and test compound groups).

-

Administer the test compound or vehicle via the desired route (e.g., oral gavage, intraperitoneal injection).

-

The test is conducted at the time of peak effect of the compound, determined from preliminary pharmacokinetic studies.

-

-

Induction of Seizure:

-

At the predetermined time point, gently restrain the animal.

-

Apply a drop of saline or electrode gel to the corneal electrodes.

-

Deliver an electrical stimulus (e.g., 50 mA, 60 Hz, 0.2 s for mice) using an electroconvulsometer.

-

-

Observation and Endpoint:

-

Immediately after the stimulus, observe the animal for the presence or absence of the tonic hindlimb extension.

-

Protection is defined as the complete abolition of this phase.

-

-

Data Analysis:

-

Record the number of animals protected in each group.

-

Calculate the percentage of protection.

-

Determine the median effective dose (ED50) using probit analysis.

-

Principle: This test models clonic seizures. PTZ, a GABA-A receptor antagonist, is administered subcutaneously to induce seizures. The endpoint is the prevention of clonic convulsions.

Protocol:

-

Animals and Drug Administration: As described for the MES test.

-

Induction of Seizure:

-

At the time of peak effect of the test compound, administer PTZ subcutaneously (e.g., 85 mg/kg for CF-1 mice) in the midline of the neck.

-

Immediately place the animal in an individual observation cage.

-

-

Observation and Endpoint:

-

Observe the animal for 30 minutes for the presence or absence of a generalized clonic seizure lasting at least 5 seconds.

-

An animal is considered protected if it does not exhibit this seizure.

-

-

Data Analysis:

-

Record the number of protected animals in each group.

-

Calculate the percentage of protection.

-

Determine the ED50 using probit analysis.

-

Principle: The FST is a model of behavioral despair. When placed in an inescapable cylinder of water, rodents will eventually adopt an immobile posture. Antidepressant treatment reduces the duration of immobility.

Protocol:

-

Apparatus: A transparent cylinder (e.g., 25 cm high, 10 cm in diameter) filled with water (23-25°C) to a depth where the mouse cannot touch the bottom or escape.

-

Animals and Drug Administration: Use male mice. Administer the test compound or vehicle, typically for several days prior to the test.

-

Test Procedure:

-

Gently place each mouse into the cylinder.

-

The test session typically lasts for 6 minutes.

-

Record the entire session on video for later scoring.

-

-

Scoring and Endpoint:

-

The primary measure is the duration of immobility during the last 4 minutes of the 6-minute test.

-

Immobility is defined as the cessation of struggling and remaining floating in the water, making only small movements necessary to keep the head above water.

-

-

Data Analysis:

-

Compare the mean immobility time between the test compound-treated groups and the vehicle control group using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests). A significant reduction in immobility time suggests an antidepressant-like effect.

-

Visualizing the Mechanisms: Signaling Pathways and Workflows

To further clarify the complex interactions and experimental processes described, the following diagrams have been generated using the DOT language.

Signaling Pathways

Caption: Allosteric modulation of the GABA-A receptor by a pyridine derivative.

Caption: Mechanism of acetylcholinesterase inhibition by a pyridine derivative.

Experimental Workflows

Caption: Experimental workflow for the Maximal Electroshock (MES) test.

Conclusion and Future Perspectives

The pyridine scaffold has unequivocally demonstrated its value as a versatile and highly adaptable platform for the design of novel therapeutics targeting a wide range of CNS disorders. The diverse mechanisms of action, from the fine-tuning of neurotransmitter systems to the inhibition of key pathological enzymes and the direct protection of neurons, underscore the remarkable capacity of this simple heterocycle. The ability to develop multi-target-directed ligands based on the pyridine core is particularly promising for complex, multifactorial diseases like Alzheimer's.

As our understanding of the intricate neurobiology of CNS disorders deepens, the rational design of pyridine derivatives will become increasingly sophisticated. Future research will likely focus on enhancing subtype selectivity for receptors and enzymes to minimize off-target effects and improve therapeutic indices. Furthermore, the integration of advanced computational modeling with high-throughput screening will accelerate the discovery of novel pyridine-based candidates with optimized pharmacokinetic and pharmacodynamic profiles. The continued exploration of the vast chemical space surrounding the pyridine nucleus holds immense promise for delivering the next generation of safer and more effective treatments for patients suffering from these debilitating conditions.

References

-

Bavi, R., et al. (2018). New pyridine derivatives as inhibitors of acetylcholinesterase and amyloid aggregation. European Journal of Medicinal Chemistry, 141, 443-453. Available from: [Link]

-

Taverna, D., et al. (2021). Design, Synthesis, and In Vitro, In Silico and In Cellulo Evaluation of New Pyrimidine and Pyridine Amide and Carbamate Derivatives as Multi-Functional Cholinesterase Inhibitors. Molecules, 26(21), 6483. Available from: [Link]

-

Martin, L. F., & Freedman, R. (2007). Nicotinic mechanisms in the treatment of psychotic disorders: a focus on the α7 nicotinic receptor. Psychopharmacology, 191(2), 225-236. Available from: [Link]

-

Sharma, V., et al. (2025). Discovery of 6-amino pyridine clubbed heterocycles as potent dual GSK-3β/CK-1δ inhibitors for the treatment of Alzheimer's disease. Bioorganic Chemistry, 159, 108409. Available from: [Link]

-

Sieghart, W., & Savić, M. M. (2018). Allosteric GABAA Receptor Modulators—A Review on the Most Recent Heterocyclic Chemotypes and Their Synthetic Accessibility. Molecules, 23(10), 2649. Available from: [Link]

-

Rostami, M., et al. (2022). Computational modeling and synthesis of Pyridine variants of Benzoyl-Phenoxy-Acetamide with high glioblastoma cytotoxicity and brain tumor penetration. Scientific Reports, 12(1), 1-15. Available from: [Link]

-

Turan-Zitouni, G., et al. (2022). Development of a Novel Class of Pyridazinone Derivatives as Selective MAO-B Inhibitors. Pharmaceuticals, 15(6), 729. Available from: [Link]

-

Wikipedia. (n.d.). Nicotinic agonist. In Wikipedia. Retrieved January 20, 2026, from [Link]

-

Wang, Y., et al. (2025). Identification of a novel pyrrolo[2,3-b]pyridine compound as a potent glycogen synthase kinase 3β inhibitor for treating Alzheimer's disease. Acta Pharmaceutica Sinica B. Available from: [Link]

-

Ladiwala, A. R., et al. (2006). Discovery of amyloid-beta aggregation inhibitors using an engineered assay for intracellular protein folding and solubility. Journal of molecular biology, 360(2), 229-239. Available from: [Link]

-

Rørsted, E. M., et al. (2024). Discovery and Structure–Activity Relationships of 2,5-Dimethoxyphenylpiperidines as Selective Serotonin 5-HT2A Receptor Agonists. Journal of Medicinal Chemistry. Available from: [Link]

-

ResearchGate. (n.d.). IC 50 values for activities towards acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). [Data set]. Available from: [Link]

-

Agrawal, M., & Singh, V. (2023). Recent updates on structural insights of MAO-B inhibitors: a review on target-based approach. Journal of the Iranian Chemical Society, 20(3), 1-28. Available from: [Link]

-

Kong, W., et al. (2023). Identification of Novel GABAA Receptor Positive Allosteric Modulators with Novel Scaffolds via Multistep Virtual Screening. Acta Physico-Chimica Sinica, 39(10), 2302044. Available from: [Link]

-

Taverna, D., et al. (2021). New Pyrimidine and Pyridine Derivatives as Multitarget Cholinesterase Inhibitors: Design, Synthesis, and In Vitro and In Cellulo Evaluation. ACS Chemical Neuroscience, 12(21), 4090-4112. Available from: [Link]

-

Jurik, A., et al. (2019). Variations on a scaffold - Novel GABAA receptor modulators. European Journal of Medicinal Chemistry, 180, 528-540. Available from: [Link]

-

Xu, C., et al. (2019). Inhibiting Aβ toxicity in Alzheimer's disease by a pyridine amine derivative. European Journal of Medicinal Chemistry, 168, 269-280. Available from: [Link]

-

Borges, F., et al. (2018). Novel coumarin-pyridazine hybrids as selective MAO-B inhibitors for the Parkinson's disease therapy. European Journal of Medicinal Chemistry, 143, 134-144. Available from: [Link]

-

ResearchGate. (n.d.). ED 50 of the most actives in scPTZ test. [Data set]. Available from: [Link]

-

Jayakar, S. S., et al. (2016). Novel positive allosteric modulators of GABAA receptors with anesthetic activity. ACS chemical neuroscience, 7(5), 654-664. Available from: [Link]

-

ResearchGate. (n.d.). Novel coumarin-pyridazine hybrids as selective MAO-B inhibitors for the Parkinson's disease therapy. [Data set]. Available from: [Link]

-

ResearchGate. (n.d.). Quantitative Pharmacological Parameters ED50, TD50, and PI Values in Mice. [Data set]. Available from: [Link]

-

Li, L., et al. (2013). Neuroprotection against glutamate-induced excitotoxicity and induction of neurite outgrowth by T-006, a novel multifunctional derivative of tetramethylpyrazine in neuronal cell models. European journal of pharmacology, 718(1-3), 54-62. Available from: [Link]

-

Wallace, T. L., & Porter, R. H. (2011). Treating schizophrenia symptoms with an α7 nicotinic agonist, from mice to men. Current pharmaceutical design, 17(2), 136-144. Available from: [Link]

-

Zaib, S., et al. (2021). Prospective Application of Two New Pyridine-Based Zinc (II) Amide Carboxylate in Management of Alzheimer's Disease: Synthesis, Characterization, Computational and in vitro Approaches. Journal of Molecular Structure, 1234, 130172. Available from: [Link]

-

Kim, D. S., et al. (2020). Neuroprotective Effect of Tricyclic Pyridine Alkaloids from Fusarium lateritium SSF2, against Glutamate-Induced Oxidative Stress and Apoptosis in the HT22 Hippocampal Neuronal Cell Line. Antioxidants, 9(11), 1115. Available from: [Link]

-

Hernández-Vázquez, E., et al. (2023). The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. Molecules, 28(13), 5035. Available from: [Link]

-

Rørsted, E. M., et al. (2024). Discovery and Structure-Activity Relationships of 2,5-Dimethoxyphenylpiperidines as Selective Serotonin 5-HT2A Receptor Agonists. Journal of Medicinal Chemistry. Available from: [Link]

-

Praxis Precision Medicines. (2023). PRAX-628: A Next Generation Functionally Selective Small Molecule with Potent Anticonvulsant Activity. [Poster presentation]. Available from: [Link]

-

ResearchGate. (n.d.). Correlation analysis between anticonvulsant ED50 values of antiepileptic drugs in mice and rats and their therapeutic doses and plasma levels. [Data set]. Available from: [Link]

-

Nichols, D. E. (2012). Structure–activity relationships of serotonin 5‐HT2A agonists. Wiley Interdisciplinary Reviews: Membrane Transport and Signaling, 1(5), 559-579. Available from: [Link]

-

ResearchGate. (n.d.). Pyridazinone/dithiocarbamate derivatives as MAO-B inhibitors. [Data set]. Available from: [Link]

-

ResearchGate. (n.d.). Discovery of 6-amino pyridine clubbed heterocycles as potent dual GSK-3β/CK-1δ inhibitors for the treatment of Alzheimer's disease. [Data set]. Available from: [Link]

-

ResearchGate. (n.d.). The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. [Data set]. Available from: [Link]

-

Kumar, P., et al. (2025). Amelioration of Glutamate-induced Toxicity by a New Thyrotropin-releasing Hormone (TRH) Analogue PYR-l-(2,5-Dibromo). CNS & Neurological Disorders-Drug Targets (Formerly Current Drug Targets-CNS & Neurological Disorders). Available from: [Link]

-

ResearchGate. (n.d.). Antidepressant-like effects in various mice strains in the forced swimming test. [Data set]. Available from: [Link]

-

Yang, K., & Kellar, K. J. (2013). Nicotinic Acetylcholine Receptors Are Potential Therapeutic Targets of Schizophrenia. Frontiers in pharmacology, 4, 119. Available from: [Link]

-

Ghelardini, C., et al. (2017). Synthesis and Biological Evaluation of Novel Neuroprotective Pyridazine Derivatives as Excitatory Amino Acid Transporter 2 (EAAT2) Activators. Journal of medicinal chemistry, 60(13), 5709-5721. Available from: [Link]

-

Khom, S., et al. (2006). A novel positive allosteric modulator of the GABAA receptor: the action of (+)-ROD188. British journal of pharmacology, 147(4), 435-444. Available from: [Link]

-

Andreasen, J. T., et al. (2016). Alpha7 Nicotinic Acetylcholine Receptor Agonists and PAMs as Adjunctive Treatment in Schizophrenia. An Experimental Study. Neuropsychopharmacology, 41(10), 2517-2527. Available from: [Link]

-

Cryan, J. F., et al. (2003). Antidepressant-like effects in various mice strains in the forced swimming test. Behavioural brain research, 140(1-2), 221-229. Available from: [Link]

-

Bartolini, M., et al. (2022). Inhibition of β-Amyloid Aggregation in Alzheimer's Disease: The Key Role of (Pro) electrophilic Warheads. ACS Medicinal Chemistry Letters, 13(11), 1735-1742. Available from: [Link]

-

Yusuf, A. (2023). Small-Molecule Inhibitors of Amyloid Beta: Insights from Molecular Dynamics—Part B: Natural Compounds. International Journal of Molecular Sciences, 24(13), 10993. Available from: [Link]

-

Lin, T. Y., et al. (2021). An Anthranilate Derivative Inhibits Glutamate Release and Glutamate Excitotoxicity in Rats. International journal of molecular sciences, 22(16), 8887. Available from: [Link]

-

Carlezon, W. A., et al. (2000). Antidepressant-like effects of cytidine in the forced swim test in rats. Biological psychiatry, 48(9), 941-944. Available from: [Link]

Sources

- 1. Development of a Novel Class of Pyridazinone Derivatives as Selective MAO-B Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Computational modeling and synthesis of Pyridine variants of Benzoyl-Phenoxy-Acetamide with high glioblastoma cytotoxicity and brain tumor penetration - PMC [pmc.ncbi.nlm.nih.gov]

- 4. New pyridine derivatives as inhibitors of acetylcholinesterase and amyloid aggregation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. whxb.pku.edu.cn [whxb.pku.edu.cn]

- 6. Variations on a scaffold - Novel GABAA receptor modulators - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Nicotinic Mechanisms in the Treatment of Psychotic Disorders: A Focus on the α7 Nicotinic Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Nicotinic agonist - Wikipedia [en.wikipedia.org]

- 9. researchgate.net [researchgate.net]

- 10. Identification of a novel pyrrolo[2,3-b]pyridine compound as a potent glycogen synthase kinase 3β inhibitor for treating Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Recent updates on structural insights of MAO-B inhibitors: a review on target-based approach - PMC [pmc.ncbi.nlm.nih.gov]

- 13. pubs.acs.org [pubs.acs.org]

- 14. Prospective Application of Two New Pyridine-Based Zinc (II) Amide Carboxylate in Management of Alzheimer's Disease: Synthesis, Characterization, Computational and in vitro Approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Novel coumarin-pyridazine hybrids as selective MAO-B inhibitors for the Parkinson's disease therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Discovery of 6-amino pyridine clubbed heterocycles as potent dual GSK-3β/CK-1δ inhibitors for the treatment of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. Design, Synthesis, and In Vitro, In Silico and In Cellulo Evaluation of New Pyrimidine and Pyridine Amide and Carbamate Derivatives as Multi-Functional Cholinesterase Inhibitors [mdpi.com]

- 19. Inhibiting Aβ toxicity in Alzheimer's disease by a pyridine amine derivative - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Neuroprotective Effect of Tricyclic Pyridine Alkaloids from Fusarium lateritium SSF2, against Glutamate-Induced Oxidative Stress and Apoptosis in the HT22 Hippocampal Neuronal Cell Line - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. Discovery of amyloid-beta aggregation inhibitors using an engineered assay for intracellular protein folding and solubility - PMC [pmc.ncbi.nlm.nih.gov]

- 23. pubs.acs.org [pubs.acs.org]

- 24. Discovery and Structure-Activity Relationships of 2,5-Dimethoxyphenylpiperidines as Selective Serotonin 5-HT2A Receptor Agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. researchgate.net [researchgate.net]

- 26. praxismedicines.com [praxismedicines.com]

- 27. researchgate.net [researchgate.net]

- 28. Antidepressant-like effects in various mice strains in the forced swimming test - PubMed [pubmed.ncbi.nlm.nih.gov]

- 29. Neuroprotection against glutamate-induced excitotoxicity and induction of neurite outgrowth by T-006, a novel multifunctional derivative of tetramethylpyrazine in neuronal cell models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 30. Amelioration of Glutamate-induced Toxicity by a New Thyrotropin-releasing Hormone (TRH) Analogue PYR-l-(2,5-Dibromo)-His-l-ProNH2 - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Solubility and Stability of 5-Methyl-2-(piperidin-3-yloxy)-pyridine hydrochloride

Introduction

5-Methyl-2-(piperidin-3-yloxy)-pyridine hydrochloride is a heterocyclic compound featuring a pyridine ring, a common motif in pharmaceutical agents due to its ability to enhance metabolic stability, permeability, potency, and binding of drugs.[1][2][3] The hydrochloride salt form is often utilized to improve the solubility and stability of the parent compound. A thorough understanding of the solubility and stability profile of this active pharmaceutical ingredient (API) is paramount for its successful development into a safe, effective, and stable drug product.